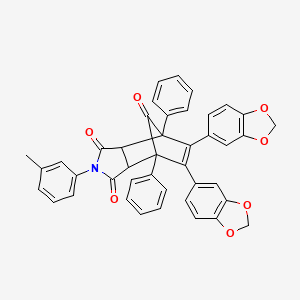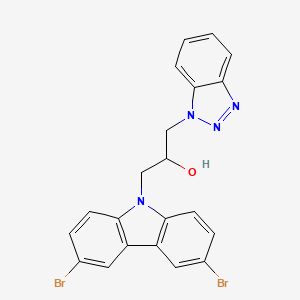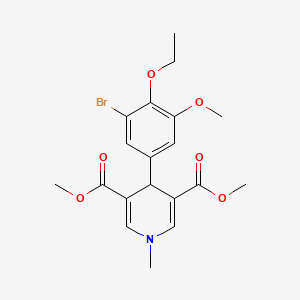![molecular formula C27H22N6 B10796037 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline](/img/structure/B10796037.png)
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665943 is a preclinical antimalarial drug that has shown promising results in combating various fungal infections. It has demonstrated inhibitory responses against Candida albicans, Cryptococcus neoformans, Cryptococcus gattii, and Lomentospora prolificans . This compound is also known for its potent antifungal activity, making it a valuable candidate for drug repurposing efforts .
Preparation Methods
The synthetic routes and reaction conditions for MMV665943 involve complex organic synthesis techniques. The compound’s IUPAC name is 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline
Chemical Reactions Analysis
MMV665943 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may result in the formation of amine derivatives.
Scientific Research Applications
MMV665943 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzimidazole derivatives. In biology, it has been studied for its antifungal and antimalarial properties, showing significant inhibitory effects against various pathogenic fungi and malaria parasites . In medicine, MMV665943 is being explored as a potential therapeutic agent for treating fungal infections and malaria. Its potent antifungal activity makes it a promising candidate for drug repurposing efforts, which aim to find new uses for existing drugs . In industry, MMV665943 may be used in the development of new antifungal and antimalarial drugs.
Mechanism of Action
The mechanism of action of MMV665943 involves the inhibition of key enzymes and pathways in fungal and malaria parasites. It has been shown to inhibit the growth of Candida albicans, Cryptococcus neoformans, Cryptococcus gattii, and Lomentospora prolificans by interfering with their cellular processes . The molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to disrupt the synthesis of essential biomolecules in these pathogens.
Comparison with Similar Compounds
MMV665943 can be compared with other similar compounds, such as fluconazole, voriconazole, and amphotericin B. These compounds are also used to treat fungal infections, but MMV665943 has shown a higher potency against certain multidrug-resistant fungal species . Its unique structure and mechanism of action make it a valuable addition to the antifungal arsenal. Similar compounds include MMV000248, MMV006172, and MMV019555, which have also shown promising antifungal activity .
Properties
Molecular Formula |
C27H22N6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C27H22N6/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2,(H,30,32)(H,31,33) |
InChI Key |
SCUWNIHBUXBXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)


![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B10796007.png)
![Butyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate](/img/structure/B10796026.png)
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10796031.png)
![1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B10796039.png)
![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)
